3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide
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Overview
Description
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide involves multiple steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the pyrimido[5,4-b]indole moiety. The final step involves the attachment of the propanamide group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antiviral, anti-inflammatory, and anticancer activities.
Medicine: It is being explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Compared to other indole derivatives, 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide stands out due to its unique structure and diverse biological activities. Similar compounds include:
- 3-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanoic acid
- 3-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanoic acid These compounds share a similar indole nucleus but differ in their functional groups and overall structure, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c1-13-5-6-17-16(9-13)19-20(28-17)21(31)29(12-27-19)8-7-18(30)26-11-14-3-2-4-15(10-14)22(23,24)25/h2-6,9-10,12,28H,7-8,11H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYXUYFUEFBXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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